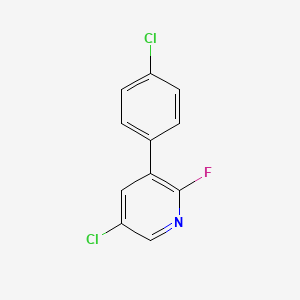
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine
Vue d'ensemble
Description
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine (5-Cl-3-CP-2-FP) is an organic compound with a chemical structure consisting of a chloro group, a phenyl group, and a fluorine atom bonded to a nitrogen atom. It is a colorless solid that is soluble in water and is used in various scientific and industrial applications. 5-Cl-3-CP-2-FP has a wide range of applications in the pharmaceutical, medical, and agricultural industries, as well as in biochemistry, materials science, and chemical engineering.
Applications De Recherche Scientifique
Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Application Summary: This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
- Methods of Application: The synthesis is developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes: The reaction has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles
- Application Summary: This compound is used in the regioselective synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles . These pyrazole derivatives are used as drugs, pesticides, polydentate ligands, organometallic frameworks, and dyes .
- Methods of Application: The synthesis was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .
- Results or Outcomes: The synthesis resulted in the formation of 5-Chloro-3-(4-chlorophenyl)-1-vinyl-1H-pyrazole .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including those that may be synthesized from “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Anti-inflammatory Compounds
- Application Summary: “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine” can be used in the synthesis of anti-inflammatory compounds . The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Development of Drug Discovery and Medicinal Chemistry
- Application Summary: Heterocycles, including those that may be synthesized from “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine”, are promising agents in the development of drug discovery and medicinal chemistry . They have broad diversity of applications in the pharmaceutical industry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including those that may be synthesized from “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Anti-inflammatory Compounds
- Application Summary: “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine” can be used in the synthesis of anti-inflammatory compounds . The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Development of Drug Discovery and Medicinal Chemistry
- Application Summary: Heterocycles, including those that may be synthesized from “5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine”, are promising agents in the development of drug discovery and medicinal chemistry . They have broad diversity of applications in the pharmaceutical industry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Propriétés
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJJOARAUNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258767 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
CAS RN |
1364677-73-5 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

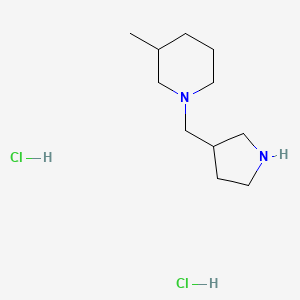
![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
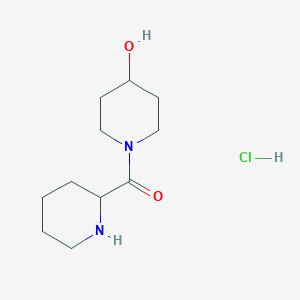
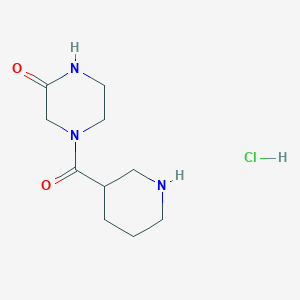
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
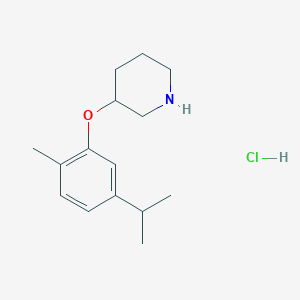
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
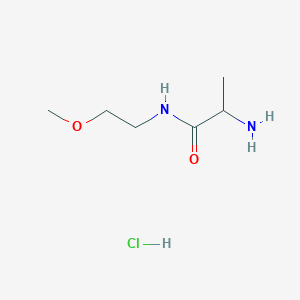
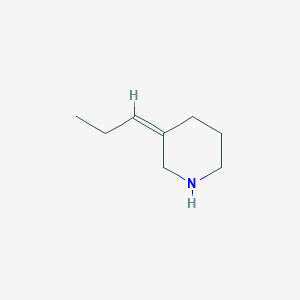
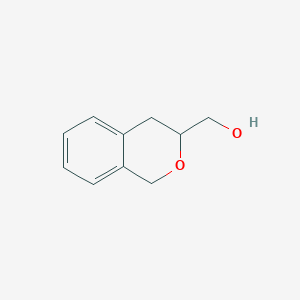
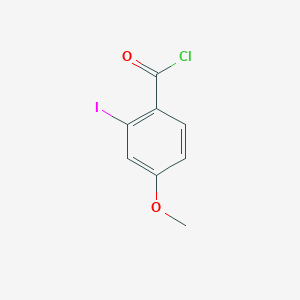
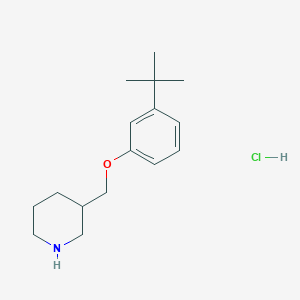
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)